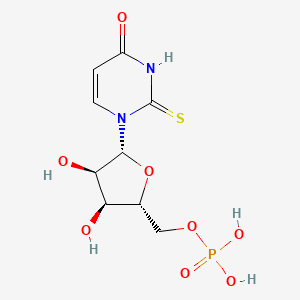

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

Descripción general

Descripción

Synthesis Analysis

In the first paper, the synthesis of two anomeric nucleotides is described, which involves the use of 2-pyridone and a derivative of 2-deoxy-D-ribofuranosyl chloride. The process includes the mercuric halide procedure and phosphorylation with bis-(2,2,2-trichloroethyl)-chlorophosphate. The resulting phosphate esters are then reductively removed of their trichloroethyl groups to yield the desired nucleotides . Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate by substituting the appropriate thio-uracil derivative for the pyridone.

Molecular Structure Analysis

The structure and configuration of the synthesized compounds in the first paper were established using spectral methods, including the chemical shifts of the sugar protons and the splitting patterns of the anomeric protons. This suggests that similar spectral methods could be employed to determine the structure of 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate .

Chemical Reactions Analysis

The second paper discusses the synthesis of 2-oxo-3-beta-D-ribofuranosyl-2, 3-dihydropyrimidine 5'-diphosphate and 5'-triphosphate by reacting a 5'-phosphate with orthophosphoric acid in the presence of DCC . This indicates that the compound of interest might also undergo reactions with phosphoric acid derivatives, potentially leading to the formation of di- or triphosphates.

Physical and Chemical Properties Analysis

The specific rotations and configurations of the synthesized nucleotides in the first paper were found to be exceptions to Hudson's rule of isorotation, which could imply that 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate may also exhibit unique optical properties . Additionally, enzymatic cleavage was observed to be selective for the 'natural' beta-series nucleotides, suggesting that the compound might also be selectively cleaved by certain enzymes .

Mecanismo De Acción

Target of Action

Similar compounds such as 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (drb) have been shown to target cyclin-dependent kinase 9 . This kinase plays a crucial role in modulating cell-cycle regulation .

Mode of Action

Drb, a similar compound, has been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies . It does this by causing a rapid decline in the myeloid cell leukemia 1 (Mcl-1) protein .

Biochemical Pathways

Aicar, a related compound, is known to play important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors .

Pharmacokinetics

Similar compounds like ribavirin have been shown to have a maximum solubility in water of 142 mg/ml at 25°c and only slight solubility in ethanol .

Result of Action

Similar compounds like drb have been shown to inhibit cellular proliferation and induce apoptosis in various hematopoietic malignancies .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUXFECIJDETRF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41686-01-5 | |

| Record name | Poly-2-thiouridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41686-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60961901 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate | |

CAS RN |

41686-01-5 | |

| Record name | 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)